molecular formula C16H13N3O3 B430527 2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone

2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone

Cat. No.: B430527
M. Wt: 295.29g/mol
InChI Key: YJPOUWHTZFHEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of the nitrophenyl group and the ethyl substitution may influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone typically involves the condensation of an appropriate anthranilic acid derivative with a substituted benzaldehyde, followed by cyclization and nitration reactions. The reaction conditions may include:

    Condensation: Using a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

    Cyclization: Heating the intermediate product in the presence of a dehydrating agent such as phosphorus oxychloride.

    Nitration: Treating the cyclized product with a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinazoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroquinazoline derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Various alkyl or aryl-substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone depends on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrophenyl group may enhance the compound’s ability to bind to these targets, while the ethyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may result in different biological activities.

    3-(3-nitrophenyl)quinazolin-4(3H)-one: Lacks the ethyl group, which may affect its chemical properties and reactivity.

    2-methyl-3-(3-nitrophenyl)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone is unique due to the presence of both the ethyl and nitrophenyl groups, which may confer distinct chemical properties and biological activities compared to other quinazoline derivatives.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29g/mol

IUPAC Name

2-ethyl-3-(3-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C16H13N3O3/c1-2-15-17-14-9-4-3-8-13(14)16(20)18(15)11-6-5-7-12(10-11)19(21)22/h3-10H,2H2,1H3

InChI Key

YJPOUWHTZFHEKR-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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